2-(噻吩-2-基硫基)乙酸

描述

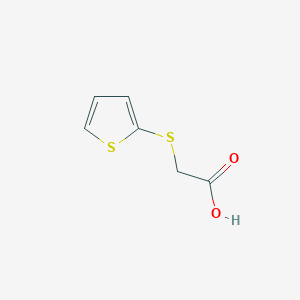

2-(Thiophen-2-ylthio)acetic acid, also known as 2-TSA, is an organosulfur compound that is commonly used in scientific research. It is a versatile compound with a wide range of applications in both in vivo and in vitro studies. 2-TSA is a valuable tool for scientists because of its unique properties, including its ability to act as a catalyst, its stability in aqueous solutions, and its low toxicity.

科学研究应用

生物活性和合成

2-(噻吩-2-基硫基)乙酸衍生物展示了一系列生物活性。Salionov (2015)合成了这种化合物的酯类,揭示了它们在镇痛、神经阻滞、利尿、抗炎、轻微抗菌效果以及作为各种合成中间体的潜力(Salionov, 2015)。此外,Safonov、Panasenko和Knysh (2017)探索了2-((4-(R-氨基)-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-基)硫基)乙酸盐的合成和性质,强调了它们在制药应用中的潜力(Safonov, Panasenko, & Knysh, 2017)。

电化学传感器

Cha等人(2003)展示了2-(噻吩-2-基硫基)乙酸衍生物在电化学杂交传感器中的应用,突出了它们在DNA检测和生物传感应用中的实用性(Cha et al., 2003)。

抗癌活性

Ünver和Cantürk (2017)合成了噻吩乙酰水杨酸酯,包括2-(噻吩-2-基硫基)乙酸衍生物,并评估了它们对癌细胞系的细胞毒性作用,表明它们在癌症治疗中的相关性(Ünver & Cantürk, 2017)。

电聚合和电致变色性质

Zhang等人(2016)研究了2-(2,5-二(噻吩-2-基)噻吩-3-基)乙酸的电聚合,表明其在电致变色材料和电子器件中的潜在用途(Zhang et al., 2016)。

互变异构体研究

Pop等人(2015)研究了类似化合物中的硫醚-硫醇互变异构体,提供了关于这些化合物的化学行为和稳定性的见解(Pop et al., 2015)。

合成和表征

各种研究集中在2-(噻吩-2-基硫基)乙酸及其衍生物的合成和表征上。Feng (2007)讨论了合成2-噻吩乙酸的方法(Feng, 2007),而Bingöl等人(2005)合成并表征了基于噻吩-3-基乙酸酯的聚合物(Bingöl, Güner, Çırpan, & Toppare, 2005)。

安全和危害

The safety information for 2-(Thiophen-2-ylthio)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

未来方向

作用机制

Target of Action

The primary target of 2-(Thiophen-2-ylthio)acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

2-(Thiophen-2-ylthio)acetic acid interacts with mPGES-1, inhibiting its activity . The inhibition of mPGES-1 by 2-(Thiophen-2-ylthio)acetic acid occurs in the low micromolar range, as confirmed by molecular modeling calculations .

Biochemical Pathways

The inhibition of mPGES-1 affects the biosynthesis of prostaglandin E2 (PGE2), a compound that is upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis . By inhibiting mPGES-1, 2-(Thiophen-2-ylthio)acetic acid can potentially mitigate these conditions.

生化分析

Biochemical Properties

2-(Thiophen-2-ylthio)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response . The interaction between 2-(Thiophen-2-ylthio)acetic acid and mPGES-1 is characterized by binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of prostaglandin E2, a pro-inflammatory molecule .

Cellular Effects

2-(Thiophen-2-ylthio)acetic acid affects various cell types and cellular processes. In cancer cell lines, such as A549, it has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis/necrosis . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. Additionally, it can modulate gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of 2-(Thiophen-2-ylthio)acetic acid involves its interaction with specific biomolecules. It binds to the active site of mPGES-1, inhibiting its enzymatic activity . This inhibition results in decreased production of prostaglandin E2, thereby reducing inflammation. Furthermore, 2-(Thiophen-2-ylthio)acetic acid can interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiophen-2-ylthio)acetic acid can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of mPGES-1 and prolonged anti-inflammatory effects

Dosage Effects in Animal Models

The effects of 2-(Thiophen-2-ylthio)acetic acid vary with different dosages in animal models. At lower doses, it has been observed to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, potential toxic or adverse effects may occur, including gastrointestinal disturbances and liver toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(Thiophen-2-ylthio)acetic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Thiophen-2-ylthio)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(Thiophen-2-ylthio)acetic acid can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria could impact its interactions with specific enzymes and proteins, thereby modulating its biochemical effects .

属性

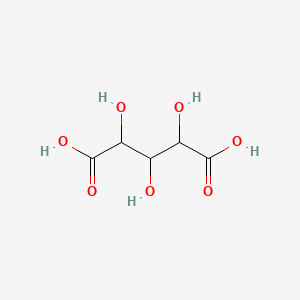

IUPAC Name |

2-thiophen-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPHFGZGZOZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994142 | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-42-9 | |

| Record name | 2-(2-Thienylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7342-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。